5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC13562642
Molecular Formula: C5H2BrFO4S2
Molecular Weight: 289.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H2BrFO4S2 |
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Molecular Weight | 289.1 g/mol |
IUPAC Name | 5-bromo-4-fluorosulfonylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C5H2BrFO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
Standard InChI Key | RBXUGCWTJMZCBD-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O |
Canonical SMILES | C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a thiophene ring substituted at the 2-position with a carboxylic acid group, at the 4-position with a fluorosulfonyl group, and at the 5-position with a bromine atom. Key parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₂BrFO₄S₂ | |
Molecular Weight | 289.09 g/mol | |
SMILES | O=C(C1=CC(Br)=C(S(=O)(=O)F)S1)O | |
Purity | >95% |
The fluorosulfonyl group (-SO₂F) enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the carboxylic acid enables salt formation or esterification .
Spectroscopic Data
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NMR: Limited data are available, but analogous compounds (e.g., 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid, CAS 1936650-56-4) show characteristic shifts:
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MS (ESI): Predicted m/z 289.09 [M+H]⁺, with fragmentation peaks at 171.02 (loss of SO₂F) and 95.04 (thiophene ring) .
Synthesis and Modifications
Synthetic Routes
The compound is typically synthesized via sulfonation of bromothiophene precursors:
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Sulfonation of 5-Bromo-2-carboxythiophene:
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Alternative Pathway:
Derivative Formation
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Esterification: Reacting with methanol/H₂SO₄ produces methyl esters for enhanced solubility .
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Amide Formation: Coupling with amines via EDC/HOBt generates bioactive analogs .
Applications in Research
Pharmaceuticals
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Antiviral Agents: The fluorosulfonyl group mimics phosphate moieties, enabling kinase inhibition. Derivatives show activity against RNA viruses .
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Antibiotics: Structural analogs (e.g., 5-bromo-thiophene carboxamides) inhibit bacterial enoyl-ACP reductase .
Materials Science
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Polymer Additives: Sulfonyl groups improve thermal stability in conductive polymers .
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Liquid Crystals: Thiophene cores facilitate π-π stacking in optoelectronic devices .
Parameter | Value | Source |
---|---|---|
GHS Pictogram | Corrosion, Health Hazard | |
Hazard Statements | H302 (oral toxicity), H314 (skin corrosion) | |
Precautionary Measures | P280 (gloves), P305+P351+P338 (eye rinse) |
Recent Advancements (2023–2025)
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